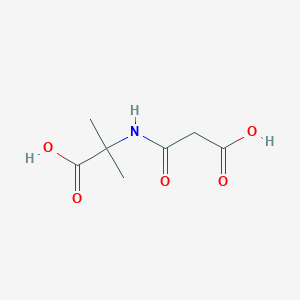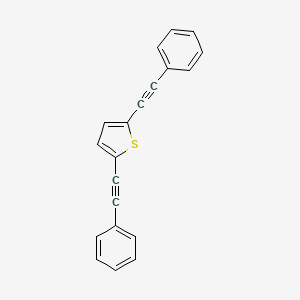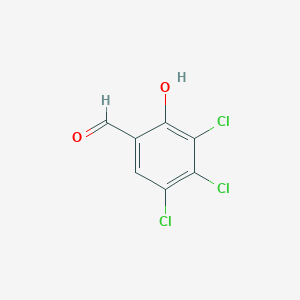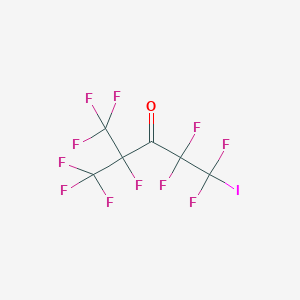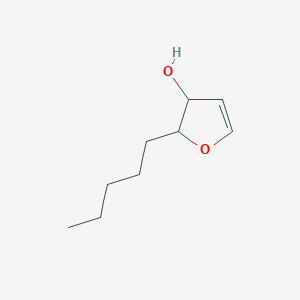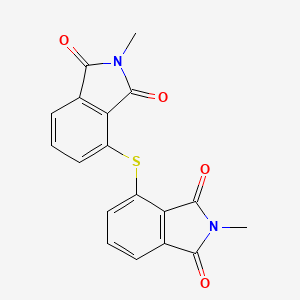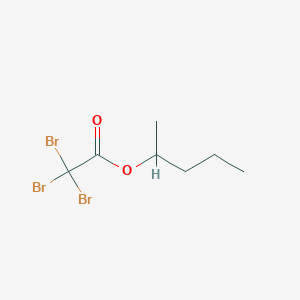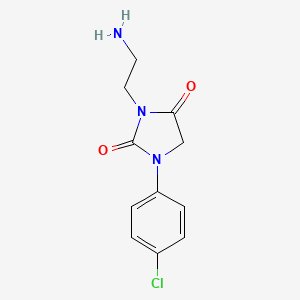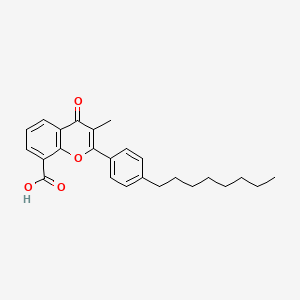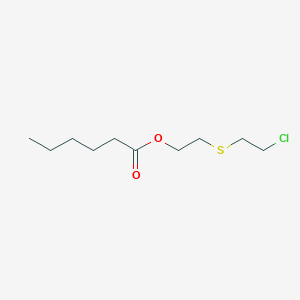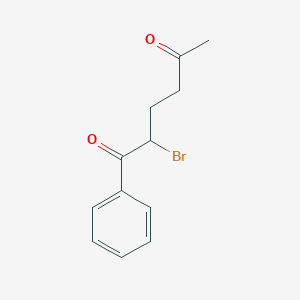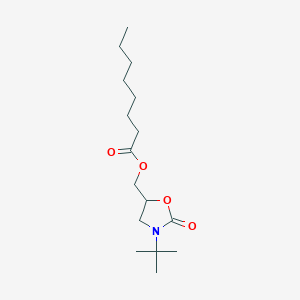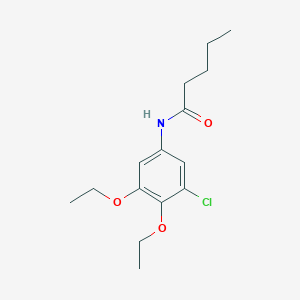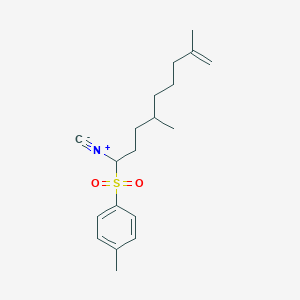
1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene is a complex organic compound with the molecular formula C19H27NO2S It is characterized by the presence of an isocyano group, a sulfonyl group, and a non-8-ene chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Non-8-ene Chain: The non-8-ene chain can be synthesized through a series of reactions, including alkylation and isomerization.
Introduction of the Isocyano Group: The isocyano group is introduced via a reaction with an appropriate isocyanide reagent under controlled conditions.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride reagent.
Coupling with Benzene Ring: The final step involves coupling the synthesized chain with a benzene ring, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-ethylbenzene
- 1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-propylbenzene
Uniqueness
1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups and structural features. The presence of both an isocyano group and a sulfonyl group on the same molecule provides distinct reactivity and interaction profiles compared to similar compounds.
Properties
CAS No. |
90294-08-9 |
|---|---|
Molecular Formula |
C19H27NO2S |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-(1-isocyano-4,8-dimethylnon-8-enyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C19H27NO2S/c1-15(2)7-6-8-16(3)11-14-19(20-5)23(21,22)18-12-9-17(4)10-13-18/h9-10,12-13,16,19H,1,6-8,11,14H2,2-4H3 |
InChI Key |
WYXOBHSRBSLBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CCC(C)CCCC(=C)C)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



